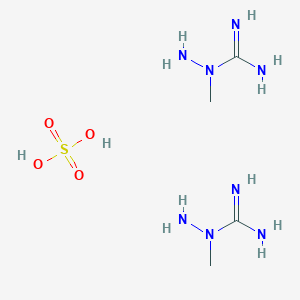
(R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, including the presence of diphenylphosphino and dimethoxyphenyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and the use of solvents such as dry ether to stabilize the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the risk of contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers and facilitating catalytic reactions. It may also interact with biological molecules, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
- (S)-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfonamide
Uniqueness
The uniqueness of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H34NO3PS |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NO3PS/c1-31(2,3)37(33)32-30(23-15-9-6-10-16-23)26-21-27(34-4)28(35-5)22-29(26)36(24-17-11-7-12-18-24)25-19-13-8-14-20-25/h6-22,30,32H,1-5H3/t30-,37?/m0/s1 |
InChI Key |
HNQZUHLRUSCWHM-RFPXNCDYSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
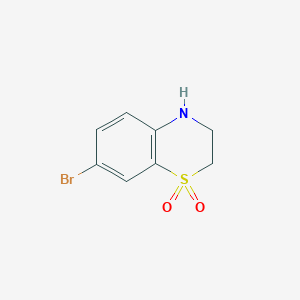
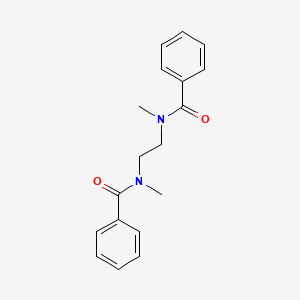
![Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13648393.png)
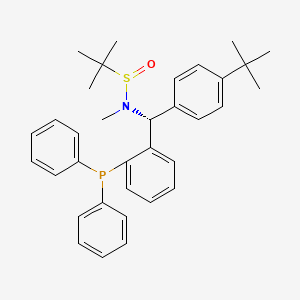
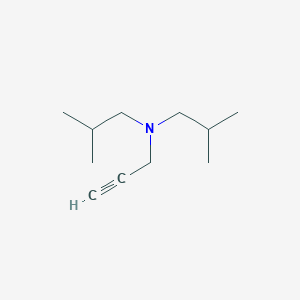
![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)
